Allo-O-Ethyl-D-Thr
Description
Allo-O-Ethyl-D-Threonine (chemical formula: C₆H₁₃NO₃) is a modified amino acid derivative of threonine, characterized by its stereochemical configuration and functional group substitutions. Key structural features include:
- Stereochemistry: The "allo" designation indicates a distinct stereoisomerism at the β-carbon (C3) compared to canonical threonine, while the "D" configuration specifies the chirality at the α-carbon (C2).
- Functional Modification: The hydroxyl group (-OH) on the β-carbon is substituted with an ethyl ether group (-O-CH₂CH₃), enhancing lipophilicity and altering biochemical interactions.
This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its modified structure provides stability against enzymatic degradation and modulates binding affinity in target molecules .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-ethoxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
LULHTUNPBBMNSJ-RFZPGFLSSA-N |
Isomeric SMILES |
CCO[C@H](C)[C@H](C(=O)O)N |
Canonical SMILES |
CCOC(C)C(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Allo-O-Ethyl-D-Threonine with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.
Table 1: Comparative Analysis of Allo-O-Ethyl-D-Threonine and Analogues
Critical Insights :
Steric and Electronic Effects :
- Allo-O-Ethyl-D-Threonine’s ethyl group introduces steric hindrance, reducing interactions with polar residues in enzymatic active sites compared to L-threonine. This property is exploited in designing protease-resistant peptides.
- FMOC-D-Allo-Threonine’s bulkier FMOC group facilitates purification in peptide synthesis but limits its use in final therapeutic molecules due to cleavage requirements .
Biological Activity: The D-configuration in Allo-O-Ethyl-D-Threonine confers resistance to endogenous aminopeptidases, a feature absent in L-threonine and its O-methyl derivative. O-Methyl-D-Threonine exhibits intermediate hydrophobicity, making it suitable for membrane permeability studies but less stable than its ethyl-substituted counterpart.
Synthetic Utility :
- FMOC-D-Allo-Threonine is a staple in automated peptide synthesizers, whereas Allo-O-Ethyl-D-Threonine requires specialized alkylation protocols, increasing production complexity.
Notes on Evidence Utilization
- provided critical data on FMOC-D-Allo-Threonine, enabling direct comparisons of molecular weight and synthetic applications.
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